molecular formula C13H18N2O4S B2681182 Ethyl 4-(phenylsulfonyl)piperazinecarboxylate CAS No. 27106-46-3

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate

Cat. No.: B2681182
CAS No.: 27106-46-3
M. Wt: 298.36
InChI Key: QJAUYXLZQGTBOP-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester and a phenylsulfonyl group

Preparation Methods

The synthesis of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate can be compared with similar compounds, such as:

This compound stands out due to its unique combination of a piperazine ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-19-13(16)14-8-10-15(11-9-14)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAUYXLZQGTBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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